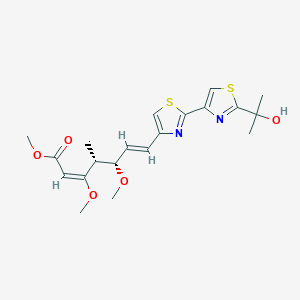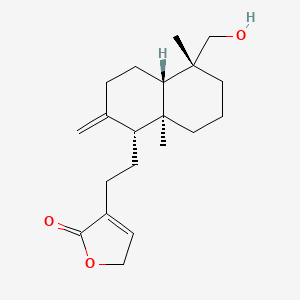
Andrograpanin
描述
作用机制
安氏香草素的作用机制涉及抑制关键信号通路和分子靶点。 它已被证明可以下调脂多糖诱导的巨噬细胞中的 p38 MAPKs 信号通路,从而减少炎症 . 安氏香草素还与铜绿假单胞菌中的群体感应蛋白相互作用,从而抑制生物膜形成并降低毒力 . 这些机制突出了该化合物作为治疗各种疾病的潜在药物。
生化分析
Biochemical Properties
Andrograpanin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . This interaction involves the inhibition of extracellular polymeric substances and several virulence factors. Additionally, in silico studies have predicted that this compound interacts with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It enhances chemokine stromal cell-derived factor-1α (SDF-1α) induced chemotaxis in Jurkat and THP-1 cells via CXC chemokine receptor-4 specific induced cell chemotaxis . This enhancement of chemokine-induced leukocyte chemotaxis contributes to the anti-infectious function of Andrographis paniculata. Furthermore, this compound has been observed to inhibit biofilm production by Pseudomonas aeruginosa, impairing the production of extracellular polymeric substances and several virulence factors .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. This compound has been shown to interact with quorum sensing proteins such as RhlI, LasI, LasR, and swarming motility protein BswR of Pseudomonas aeruginosa . These interactions inhibit biofilm production and impair the production of extracellular polymeric substances and virulence factors. Additionally, this compound enhances chemokine-induced leukocyte chemotaxis, contributing to its anti-infectious function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits significant inhibition of biofilm production by Pseudomonas aeruginosa in the presence of gentamicin . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been studied in vitro. These studies indicate that this compound could be used as a therapeutic molecule against biofilm development by Pseudomonas aeruginosa .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This compound has been found to exhibit low toxicity even at high doses . In animal models, this compound has shown significant inhibition of biofilm production by Pseudomonas aeruginosa at a concentration of 0.15 mM in the presence of gentamicin
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as p38 mitogen-activated protein kinase (MAPKs), reducing the production of NO, TNFα, and IL-6 in LPS-activated macrophage cells derived from bone marrow in mice . This interaction suggests that this compound may play a role in modulating inflammatory responses through the down-regulation of MAPKs signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several transporters and binding proteins. This compound’s effectiveness can be affected by factors that limit its oral bioavailability, such as poor water solubility, slow dissolution rates, low gastrointestinal absorption, high chemical and metabolic instability, and rapid excretion . Strategies to enhance the dissolution and bioavailability of this compound include the use of self-microemulsifying drug delivery systems and other pharmaceutical formulation techniques .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve targeting signals and post-translational modifications. This compound enhances chemokine-induced leukocyte chemotaxis, which may contribute to its anti-infectious function . The localization of this compound within specific cellular compartments and its interactions with biomolecules play a crucial role in its biological activities.
准备方法
合成路线和反应条件: 从穿心莲中提取安氏香草素涉及多种技术。 最常用的方法包括溶剂提取、超声波辅助溶剂提取和微波辅助溶剂提取 . 这些方法利用甲醇、水和甲醇-水混合物等溶剂从植物材料中提取生物活性化合物 . 超临界流体萃取也采用二氧化碳,该方法在 60°C 和 100 巴下进行萃取 .
工业生产方法: 安氏香草素的工业生产通常涉及使用上述技术的大规模提取工艺。 高效液相色谱 (HPLC) 通常用于分离和定量提取物中存在的安氏香草素和其他二萜类化合物 . 这些方法的效率确保了高纯度安氏香草素的生产,以用于各种应用。
化学反应分析
反应类型: 安氏香草素会发生多种类型的化学反应,包括氧化、还原和取代反应 . 这些反应对于修饰化合物以增强其生物活性或合成具有改进特性的衍生物至关重要。
常用试剂和条件: 涉及安氏香草素的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 取代反应通常涉及卤化剂和其他亲电试剂的使用 . 反应条件根据所需产物和正在进行的特定反应而有所不同。
形成的主要产物: 安氏香草素反应形成的主要产物包括具有增强生物活性的各种衍生物。 例如,氧化反应可以导致羟基化衍生物的形成,而还原反应可以产生脱氧化合物 . 这些衍生物通常因其潜在的治疗应用而被研究。
科学研究应用
安氏香草素由于其多种生物活性,在科学研究中具有广泛的应用。 在化学领域,它被用作合成具有改进特性的新型衍生物的先导化合物 . 在生物学和医学领域,安氏香草素因其抗炎、抗感染和抗癌活性而被研究 . 它在抑制铜绿假单胞菌的生物膜形成和降低该病原体的毒力方面表现出潜力 . 此外,安氏香草素正在探索其在治疗各种炎症性疾病和感染中的潜在用途 .
相似化合物的比较
安氏香草素因其独特的生物活性和分子靶点而在二萜类化合物中独树一帜。 类似的化合物包括穿心莲内酯、14-脱氧-11,12-二脱氢穿心莲内酯和新穿心莲内酯 . 穿心莲内酯以其抗炎和抗癌特性而闻名,而 14-脱氧-11,12-二脱氢穿心莲内酯则表现出免疫刺激和抗感染活性 . 新穿心莲内酯也是抗炎和抗肝毒的 . 安氏香草素的独特性在于它与分子靶点的特定相互作用及其治疗生物膜相关感染的潜力 .
属性
IUPAC Name |
4-[2-[(1R,4aS,5R,8aS)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-5-8-17-19(2,13-21)10-4-11-20(17,3)16(14)7-6-15-9-12-23-18(15)22/h9,16-17,21H,1,4-8,10-13H2,2-3H3/t16-,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKBRRFSRMDTJB-JYBIWHBTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901107773 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82209-74-3 | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82209-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Andrograpanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-[(1R,4aS,5R,8aS)-Decahydro-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]ethyl]-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901107773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROGRAPANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89M92UDM18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


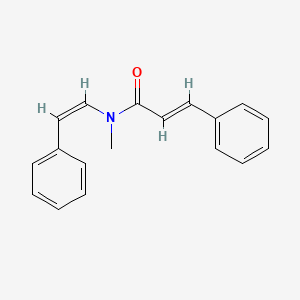
![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
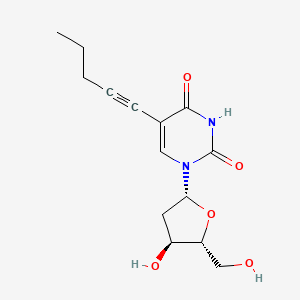
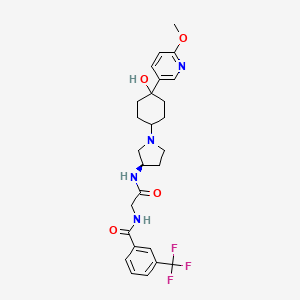
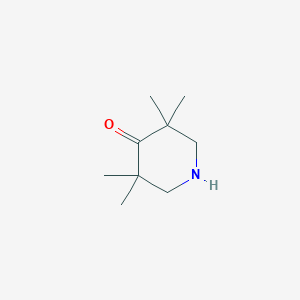
![(1S,4R,9R,10S,13R,14R)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1249675.png)
![(1R,2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1249677.png)
![3-ethyl-1-[6-methoxy-5-(2-methoxypyrimidin-5-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1249678.png)
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)


